4-Bromo-2-(difluoromethyl)-5-methylpyridine
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Overview
Description
4-Bromo-2-(difluoromethyl)-5-methylpyridine is a chemical compound that has garnered interest in various scientific fields due to its unique properties. This compound is part of the pyridine family, which is known for its aromatic heterocyclic structure. The presence of bromine, difluoromethyl, and methyl groups in its structure makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(difluoromethyl)-5-methylpyridine typically involves multiple steps. One common method starts with the bromination of 2-(difluoromethyl)-5-methylpyridine. The reaction is carried out using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The raw materials are carefully selected, and the reaction parameters are fine-tuned to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(difluoromethyl)-5-methylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The difluoromethyl group can be reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include reduced derivatives of the difluoromethyl group.
Scientific Research Applications
4-Bromo-2-(difluoromethyl)-5-methylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is explored for its potential in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(difluoromethyl)-5-methylpyridine involves its interaction with specific molecular targets. The bromine and difluoromethyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-(trifluoromethyl)pyridine
- 4-Bromo-2-(difluoromethyl)-5-fluorobenzonitrile
- 2-Bromo-4,6-difluorophenyl isocyanate
Uniqueness
4-Bromo-2-(difluoromethyl)-5-methylpyridine stands out due to the presence of both bromine and difluoromethyl groups, which confer unique reactivity and properties. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C7H6BrF2N |
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Molecular Weight |
222.03 g/mol |
IUPAC Name |
4-bromo-2-(difluoromethyl)-5-methylpyridine |
InChI |
InChI=1S/C7H6BrF2N/c1-4-3-11-6(7(9)10)2-5(4)8/h2-3,7H,1H3 |
InChI Key |
IQTWSFUATZFIRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1Br)C(F)F |
Origin of Product |
United States |
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